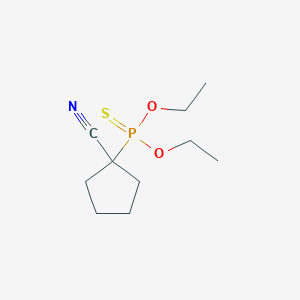
2-amino-6-(2-fluorophenoxy)-5-iodo-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-(2-fluorophenoxy)-5-iodo-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as AFPI and has been studied extensively for its unique properties and potential therapeutic benefits.
Mecanismo De Acción
AFPI works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the production of certain inflammatory mediators, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
AFPI has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the destruction of these cells. Additionally, AFPI has been found to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AFPI in lab experiments is its potent anticancer properties. It has been found to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one of the limitations of using AFPI is its relatively low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on AFPI. One area of interest is the development of new methods for synthesizing the compound, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of AFPI and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more studies on the safety and toxicity of AFPI, particularly in animal models, before it can be considered for use in human clinical trials.
Métodos De Síntesis
The synthesis of AFPI involves the reaction of 5-iodo-2-nitrobenzoic acid with 2-fluoroaniline, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then treated with 2-chloro-6-hydroxybenzaldehyde to produce AFPI.
Aplicaciones Científicas De Investigación
AFPI has been extensively studied for its potential applications in the field of medicine. It has been found to have potent anticancer properties, and research has shown that it can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, AFPI has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FIN3O2/c11-5-3-1-2-4-6(5)17-9-7(12)8(16)14-10(13)15-9/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHCBZCIYZSEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)NC(=N2)N)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FIN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-fluorophenoxy)-5-iodo-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)

![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)



![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)
